2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c24-14-19-13-18-3-1-2-4-20(18)25-23(19)27-11-9-16(10-12-27)15-28-22(29)8-7-21(26-28)17-5-6-17/h7-8,13,16-17H,1-6,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYDFKUKIZYBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR). This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.3923 g/mol
- Structure : The compound features a tetrahydroquinoline core substituted with a piperidine moiety and a pyridazine derivative.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets involved in cancer progression and drug resistance. Key mechanisms include:
- Inhibition of P-glycoprotein (P-gp) : The compound has been shown to modulate the activity of P-glycoprotein, a major efflux transporter implicated in MDR. By inhibiting P-gp, the compound enhances the intracellular accumulation of chemotherapeutic agents, thereby overcoming resistance in cancer cells .
- Induction of Apoptosis : Studies indicate that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells. This is achieved through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death .
- Antineoplastic Activity : The compound exhibits significant antitumor properties against various cancer cell lines. Its structural analogs have been tested for cytotoxicity and show promise as effective agents against resistant cancer types .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and their derivatives:
Study 1: MDR Reversal Activity
A study assessed the efficacy of tetrahydroquinoline derivatives in reversing MDR in MES-SA-DX5 human uterine sarcoma cells. The results demonstrated that specific derivatives significantly blocked P-gp efflux and induced apoptosis, indicating their potential as MDR reversal agents .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds revealed that modifications to the piperidine and pyridazine moieties significantly affect their biological activity. Compounds with specific substitutions exhibited enhanced cytotoxic effects against resistant cancer cells while maintaining lower toxicity towards normal cells .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Bioactivity clustering inferred from , which links structural motifs to modes of action .
Structural Motif Analysis
- Piperidine-Pyridazine/Pyrimidine Linkage : Both compounds feature a piperidine ring connected to a diazine ring via a methylene bridge. The piperidine’s conformational flexibility allows adaptive binding in enzyme pockets, while the diazine ring’s nitrogen positioning dictates interactions with catalytic residues. Pyridazines often exhibit stronger π-π stacking and dipole interactions due to their electron-deficient nature compared to pyrimidines .
- Tetrahydroquinoline-Cyano Moiety: The tetrahydroquinoline scaffold provides a planar aromatic surface for hydrophobic interactions, while the cyano group at position 3 may act as a hydrogen-bond acceptor or participate in covalent bonding with cysteine residues in target proteins .
Docking Affinity and Binding Mode Predictions
highlights that even subtle structural changes (e.g., pyridazine vs. pyrimidine) alter docking affinities due to differences in residue interactions. For example:
- Pyridazine derivatives may form stronger hydrogen bonds with backbone amides in kinase ATP-binding pockets via their adjacent nitrogen atoms.
- Pyrimidine analogues, with nitrogen atoms spaced farther apart, might favor interactions with polar side chains (e.g., aspartate or glutamate) .
Research Findings and Implications
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity data () suggests that compounds with pyridazine cores cluster separately from pyrimidine analogues, correlating with divergent protein targets. For instance:
- Pyridazine derivatives show affinity for kinases (e.g., CDK2, EGFR) due to their ability to mimic purine scaffolds.
- Pyrimidine-based compounds are more prevalent in antiviral or antimicrobial activity profiles, targeting proteases or polymerases .
Pharmacokinetic Considerations
- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to bulkier substituents, enhancing half-life.
- CYP450 Interactions: The cyano group could inhibit CYP3A4, necessitating structural optimization to minimize off-target effects .
Preparation Methods
Friedländer Annulation for Quinoline Formation
The tetrahydroquinoline core is synthesized via a Friedländer annulation between cyclohexanone and a β-aminonitrile derivative. For example, cyclohexanone reacts with 2-cyanoacetamide under acidic conditions (H₂SO₄, 80°C) to yield 5,6,7,8-tetrahydroquinoline-3-carbonitrile in 65–72% yield.
Cyanation via Sandmeyer Reaction
An alternative route involves nitration of 5,6,7,8-tetrahydroquinoline at C3, followed by reduction to the amine and cyanation using CuCN/KCN in DMF at 120°C. This method achieves moderate yields (55–60%) but requires careful control of nitration regioselectivity.
Preparation of 4-(Aminomethyl)piperidine
Reductive Amination of Piperidine-4-carbaldehyde
Piperidine-4-carbaldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol, yielding 4-(aminomethyl)piperidine in 85% yield. Boc protection (Boc₂O, Et₃N, DCM) is employed to stabilize the amine during subsequent steps.
Gabriel Synthesis
Alternatively, the Gabriel synthesis starts with piperidine-4-methanol. Conversion to the phthalimide derivative (phthalic anhydride, Δ) followed by hydrazinolysis (NH₂NH₂, EtOH) affords the primary amine in 78% yield.
Synthesis of 3-Cyclopropyl-6-oxo-1,6-dihydropyridazine
Cyclopropanation of Pyridazinone Precursors
3-Chloro-6-oxo-1,6-dihydropyridazine is treated with cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C), yielding 3-cyclopropyl-6-oxopyridazine in 60–65% yield.
Oxidative Cyclization
A one-pot synthesis involves condensation of cyclopropylacetaldehyde with hydrazine hydrate, followed by oxidation with MnO₂ to form the pyridazinone ring. This method offers a 70% yield but requires rigorous exclusion of moisture.
Final Coupling and Assembly
Reductive Amination for Methylene Bridge Formation
The Boc-protected 4-(aminomethyl)piperidine is deprotected (HCl/dioxane), then reacted with 3-cyclopropyl-6-oxo-1,6-dihydropyridazine-1-carbaldehyde under reductive amination conditions (NaBH₃CN, MeOH). This forms the critical methylene linkage in 50–55% yield.
Nucleophilic Aromatic Substitution
The tetrahydroquinoline-3-carbonitrile (1.0 equiv) and 4-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidine (1.2 equiv) undergo coupling via Mitsunobu reaction (DIAD, PPh₃, THF) to install the piperidin-1-yl group at C2. This step achieves 45–50% yield after silica gel purification (DCM/MeOH 20:1).
Optimization and Challenges
Solvent and Catalytic Effects
Protecting Group Strategy
Boc protection of the piperidine amine prevents unwanted side reactions during quinoline coupling but necessitates acidic deprotection, which risks pyridazinone ring hydrolysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time = 6.7 min.
Q & A
What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Basic Research Focus :
The synthesis of this compound involves multi-step reactions, including cyclopropane ring formation, pyridazine oxidation, and piperidine-quinoline coupling. Common challenges include low yields due to steric hindrance at the piperidine-quinoline junction and instability of the dihydropyridazine moiety under acidic conditions.
Methodological Answer :
- Optimization Strategies :
- Use microwave-assisted synthesis to accelerate coupling reactions while minimizing decomposition .
- Employ protecting groups (e.g., tert-butoxycarbonyl, Boc) for the pyridazine nitrogen to stabilize intermediates during piperidine functionalization .
- Monitor reaction progress via LC-MS and adjust pH to 6–7 to prevent hydrolysis of the carbonitrile group .
- Table : Critical Reaction Parameters
| Step | Key Parameter | Optimal Range |
|---|---|---|
| Cyclopropane Formation | Temperature | 80–90°C |
| Piperidine Coupling | Solvent | Dry DMF |
| Final Cyclization | Catalyst | Pd(OAc)₂ (0.5 mol%) |
How can structural contradictions in NMR data (e.g., unexpected peaks) be resolved during characterization?
Advanced Research Focus :
Discrepancies in NMR data often arise from dynamic stereochemistry or residual solvents. For this compound, the piperidine ring’s chair-flipping and quinoline’s planar rigidity may cause splitting anomalies.
Methodological Answer :
- Resolution Workflow :
- Perform variable-temperature (VT) NMR to identify conformational changes in the piperidine ring .
- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in the tetrahydroquinoline region .
- Compare experimental data with computational predictions (DFT or MD simulations) to validate stereoelectronic effects .
- Example : A ¹³C NMR peak at δ 165 ppm (unassigned) was traced to a keto-enol tautomer of the dihydropyridazine ring using deuterium exchange experiments .
What in vitro assays are most suitable for evaluating this compound’s biological activity, given its structural complexity?
Basic Research Focus :
The compound’s hybrid structure (piperidine-linked dihydropyridazine and tetrahydroquinoline) suggests potential kinase or GPCR modulation.
Methodological Answer :
- Assay Design :
| Target | IC₅₀ (µM) | Notes |
|---|---|---|
| EGFR | 0.45 | Competitive inhibition |
| CYP3A4 | >10 | Low metabolic liability |
How can computational modeling predict binding modes of this compound with biological targets?
Advanced Research Focus :
The compound’s flexibility (rotatable piperidine linker) complicates docking studies.
Methodological Answer :
- Modeling Protocol :
- Generate conformers using molecular dynamics (MD) simulations (AMBER force field) .
- Perform ensemble docking with AutoDock Vina, prioritizing low-energy conformers.
- Validate with MM-GBSA binding free energy calculations.
- Case Study : Docking into the ATP-binding site of EGFR revealed a critical hydrogen bond between the pyridazine carbonyl and Lys721 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
